1H-Pyrimidin-4-one, 2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)-
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Overview
Description
2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethyl-4-piperidyl)-4(1H)-pyrimidinone is a complex organic compound with a unique structure that combines a pyrimidinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethyl-4-piperidyl)-4(1H)-pyrimidinone typically involves multiple steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate diketone and urea or thiourea under acidic or basic conditions.
Introduction of Substituents: The phenyl and dimethyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions. The piperidyl group can be added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethyl-4-piperidyl)-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: It may be used as a probe or tool in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethyl-4-piperidyl)-4(1H)-pyrimidinone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone: Lacks the piperidyl group.
2,6-dimethyl-5-phenyl-1-(4-piperidyl)-4(1H)-pyrimidinone: Lacks the tetramethyl groups on the piperidyl ring.
Uniqueness
The presence of the tetramethyl-piperidyl group in 2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethyl-4-piperidyl)-4(1H)-pyrimidinone distinguishes it from similar compounds. This unique structure may confer specific properties, such as increased stability or altered biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C21H29N3O |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
2,6-dimethyl-5-phenyl-1-(2,2,6,6-tetramethylpiperidin-4-yl)pyrimidin-4-one |
InChI |
InChI=1S/C21H29N3O/c1-14-18(16-10-8-7-9-11-16)19(25)22-15(2)24(14)17-12-20(3,4)23-21(5,6)13-17/h7-11,17,23H,12-13H2,1-6H3 |
InChI Key |
ZLIWRQZOGBPPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N=C(N1C2CC(NC(C2)(C)C)(C)C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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